![molecular formula C16H14ClN3OS B2779289 (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851807-59-5](/img/structure/B2779289.png)
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
BenchChem offers high-quality (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a pyrimidine moiety, such as the one , have been designed and synthesized to evaluate their biological activities against fibrotic diseases. These compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Antidepressant Synthesis
The synthesis of antidepressant molecules is a significant area of medicinal chemistry. Transition metals serve as catalysts in the synthesis of key structural motifs included in antidepressant drugs. The compound could be involved in the catalytic synthesis of antidepressants, contributing to the development of new treatments with quick onset and low side effects .
Tachykinin Receptor Antagonists
This compound has been identified as a potential intermediate in the synthesis of tachykinin receptor NK1 subtype antagonists. These antagonists are useful for treating disorders associated with an excess of tachykinin, such as depression, anxiety, schizophrenia, neurodegenerative disorders, and inflammatory diseases .
Antiproliferative Agents
Heterocyclic compounds like the one are often evaluated for their antiproliferative activity against various cancer cell lines. The synthesis of such compounds can lead to the discovery of new antitumor agents .
Chemical Biology and Drug Discovery
The compound’s structure makes it a candidate for the construction of novel heterocyclic compound libraries with potential biological activities. It can be used in chemical biology and drug discovery to identify new pharmacological targets .
Organic Synthesis Intermediates
The compound may serve as an intermediate in various organic synthesis reactions, such as the preparation of other complex molecules with pharmaceutical applications. Its benzylic position is particularly reactive, allowing for diverse chemical transformations .
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the parasites causing these diseases, such as Leishmania and Plasmodium species.
Mode of Action
Based on the activities of similar compounds, it can be inferred that this compound might interfere with the vital biological processes of the target organisms, leading to their death or inhibition .
Biochemical Pathways
Considering the potential antileishmanial and antimalarial activities, it’s likely that this compound interferes with the metabolic pathways essential for the survival and replication of the parasites .
Result of Action
Given the potential antileishmanial and antimalarial activities, it can be inferred that the compound may lead to the death or growth inhibition of the parasites .
properties
IUPAC Name |
(2-chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-14-6-2-1-5-13(14)15(21)20-9-8-19-16(20)22-11-12-4-3-7-18-10-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGELKFATYPVZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone |
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